molecular formula C34H31ClN4O5 B10788738 2-[4-[6,7-Diethoxy-2,3-bis(hydroxymethyl)naphthalen-1-yl]pyridin-2-yl]-4-pyridin-3-ylphthalazin-1-one;hydrochloride

2-[4-[6,7-Diethoxy-2,3-bis(hydroxymethyl)naphthalen-1-yl]pyridin-2-yl]-4-pyridin-3-ylphthalazin-1-one;hydrochloride

Cat. No.: B10788738
M. Wt: 611.1 g/mol
InChI Key: FGOKXANRQGVLTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-2585.HCL involves several steps. One of the key steps includes the reaction of 2-bromo-4,5-diethoxybenzaldehyde dimethylacetal with 2-chloropyridine-4-carbaldehyde using butyllithium in tetrahydrofuran to form a diarylcarbinol intermediate. This intermediate is then cyclized with dimethyl fumarate in the presence of acetic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for T-2585.HCL are not widely documented. the synthesis typically involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

T-2585.HCL undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of T-2585.HCL include butyllithium, acetic acid, and dimethyl fumarate. The reactions are typically carried out under controlled conditions, such as reflux or specific temperature and pressure settings .

Major Products Formed

The major products formed from the reactions of T-2585.HCL depend on the specific reaction conditions and reagents used. For example, cyclization reactions can lead to the formation of various cyclic compounds.

Scientific Research Applications

T-2585.HCL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of T-2585.HCL involves its role as a selective phosphodiesterase-4 inhibitor. By inhibiting this enzyme, T-2585.HCL can modulate various cellular processes, including the regulation of cyclic adenosine monophosphate (cAMP) levels. This modulation can lead to anti-inflammatory and bronchodilatory effects, making it a potential therapeutic agent for asthma .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to T-2585.HCL include other phosphodiesterase-4 inhibitors, such as roflumilast and cilomilast. These compounds share similar mechanisms of action but may differ in their chemical structures and specific applications .

Uniqueness

T-2585.HCL is unique due to its specific chemical structure, which allows for selective inhibition of phosphodiesterase-4. This selectivity can result in fewer side effects and improved therapeutic efficacy compared to other inhibitors .

Properties

Molecular Formula

C34H31ClN4O5

Molecular Weight

611.1 g/mol

IUPAC Name

2-[4-[6,7-diethoxy-2,3-bis(hydroxymethyl)naphthalen-1-yl]pyridin-2-yl]-4-pyridin-3-ylphthalazin-1-one;hydrochloride

InChI

InChI=1S/C34H30N4O5.ClH/c1-3-42-29-15-23-14-24(19-39)28(20-40)32(27(23)17-30(29)43-4-2)21-11-13-36-31(16-21)38-34(41)26-10-6-5-9-25(26)33(37-38)22-8-7-12-35-18-22;/h5-18,39-40H,3-4,19-20H2,1-2H3;1H

InChI Key

FGOKXANRQGVLTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(C(=C2C=C1OCC)C3=CC(=NC=C3)N4C(=O)C5=CC=CC=C5C(=N4)C6=CN=CC=C6)CO)CO.Cl

Origin of Product

United States

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